molecular formula C30H30FN3O5 B2836496 1-(2-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1242881-04-4

1-(2-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B2836496
CAS-Nummer: 1242881-04-4
Molekulargewicht: 531.584
InChI-Schlüssel: PAAITJZGELLWEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(2-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-dione derivative characterized by a fluorobenzyl substituent at position 1, a 4-(piperidine-1-carbonyl)benzyl group at position 3, and methoxy groups at positions 6 and 5.

Eigenschaften

IUPAC Name

1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30FN3O5/c1-38-26-16-23-25(17-27(26)39-2)33(19-22-8-4-5-9-24(22)31)30(37)34(29(23)36)18-20-10-12-21(13-11-20)28(35)32-14-6-3-7-15-32/h4-5,8-13,16-17H,3,6-7,14-15,18-19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAITJZGELLWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=CC=C3F)CC4=CC=C(C=C4)C(=O)N5CCCCC5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(2-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and antimicrobial properties.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Quinazoline-2,4(1H,3H)-dione
  • Substituents :
    • 2-Fluorobenzyl group at position 1
    • Dimethoxy groups at positions 6 and 7
    • Piperidine-1-carbonyl substituted benzyl group at position 3

Research indicates that quinazoline derivatives often act as inhibitors of poly(ADP-ribose) polymerase (PARP), a critical enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased DNA damage in cancer cells, particularly those with deficiencies in homologous recombination repair pathways (e.g., BRCA1/2 mutations). The compound has been shown to exhibit potent PARP-1 and PARP-2 inhibitory activity, leading to selective cytotoxicity against certain breast cancer cell lines such as MX-1 and MDA-MB-468 .

Antitumor Activity

The antitumor activity of the compound was evaluated in various studies. Notably:

  • Cell Line Efficacy : The compound demonstrated IC50 values in the low nanomolar range against breast cancer cell lines with mutated BRCA genes. For instance, it exhibited a potent effect on MDA-MB-468 cells with an IC50 value significantly lower than that of standard chemotherapeutics .
  • Combination Therapy : The compound showed synergistic effects when combined with temozolomide in MX-1 cells, enhancing the overall cytotoxicity (PF50 = 3.77) .

Antimicrobial Activity

In addition to its anticancer properties, the compound was assessed for antimicrobial activity:

  • Microbial Strains Tested : The compound was tested against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. Results showed moderate antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Inhibition Zones : Compounds derived from similar structures displayed inhibition zones ranging from 9 mm to 15 mm against various bacterial strains .

Study on PARP Inhibition

A pivotal study focused on the design and synthesis of quinazoline derivatives revealed that modifications at specific positions significantly enhanced PARP inhibitory activity. The compound's structural features were crucial for its binding affinity to the PARP active site, leading to effective inhibition of DNA repair processes in cancer cells .

Antimicrobial Evaluation

Another investigation highlighted the antimicrobial potential of quinazoline derivatives. The study compared the new compounds' effectiveness against established antibiotics. Some derivatives exhibited comparable or superior activity against Candida albicans, indicating their potential as new antimicrobial agents .

Summary Table of Biological Activities

Activity TypeTargetEfficacy DescriptionReference
AntitumorBreast Cancer CellsPotent PARP inhibitor with low IC50 values
Combination TherapyMX-1 CellsSynergistic effect with temozolomide
AntimicrobialGram-positive/negativeModerate activity with inhibition zones

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of this compound is its role as a PARP inhibitor . PARP enzymes are crucial for DNA repair mechanisms in cells, especially in cancer cells with defective homologous recombination repair pathways (e.g., BRCA1/2 mutations). Studies have shown that derivatives of quinazoline can effectively inhibit PARP-1 and PARP-2, leading to selective cytotoxicity against certain breast cancer cell lines.

  • Case Study : A study demonstrated that a related quinazoline derivative exhibited potent inhibition of PARP-1 with IC50 values in the nanomolar range. This compound selectively induced apoptosis in breast cancer cells with BRCA mutations while sparing normal cells . Such selectivity is critical for developing targeted cancer therapies.

Neuropharmacological Applications

Quinazoline derivatives have been explored for their neuroprotective properties. The presence of fluorine in the structure can enhance lipid solubility and biological activity, making these compounds suitable candidates for treating neurodegenerative diseases.

  • Research Findings : Investigations into the neuroprotective effects of quinazoline derivatives have indicated potential benefits in models of neurodegeneration. These compounds may help mitigate oxidative stress and inflammation in neuronal cells .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-(2-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione involves various synthetic strategies aimed at optimizing biological activity through structural modifications.

  • Synthesis Methodology : Recent advancements have introduced efficient one-pot synthesis techniques that allow for the rapid generation of quinazoline derivatives from commercially available starting materials. This method minimizes the need for transition metal catalysts and simplifies the overall synthetic process .

Data Tables

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of PARP enzymes leading to selective cancer cell apoptosisPotent inhibitors with nanomolar IC50 values
Neuropharmacological EffectsPotential protective effects against neurodegenerationReduction in oxidative stress and inflammation
Synthesis TechniquesEfficient one-pot synthesis methodsSimplified processes without transition metals

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence highlights 1-(4-Fluoro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione (CAS: 1399119-46-0) as a structurally related compound. Below is a comparative analysis:

Feature Target Compound CAS 1399119-46-0
Core Structure Quinazoline-2,4(1H,3H)-dione Quinazoline-2,4(1H,3H)-dione
Position 1 Substituent 2-Fluorobenzyl 4-Fluoro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)benzyl
Position 3 Substituent 4-(Piperidine-1-carbonyl)benzyl None explicitly stated (substituent integrated into Position 1)
Methoxy Groups 6,7-dimethoxy Not present
Pharmacophore Features Fluorobenzyl (lipophilic), piperidine-carbonyl (hydrogen bonding) Pyridinyl-piperazine (polar interactions), fluorobenzyl (lipophilic)
Safety Data No data provided P201 (obtain specialized instructions), P210 (avoid heat/ignition sources)

Key Differences and Implications

Substituent Positioning: The target compound’s 2-fluorobenzyl group (vs. 4-fluoro in CAS 1399119-46-0) may alter steric hindrance and binding affinity in target interactions.

Piperidine vs. Pyridinyl-Piperazine :

  • The target compound’s piperidine-1-carbonyl group offers a rigid, lipophilic moiety, whereas the pyridinyl-piperazine in CAS 1399119-46-0 introduces a polar, nitrogen-rich structure capable of hydrogen bonding or π-π stacking .

Q & A

Q. What is the general synthetic route for 1-(2-fluorobenzyl)-6,7-dimethoxyquinazoline derivatives?

The synthesis typically involves multi-step reactions, starting with the preparation of the quinazoline core via cyclization of anthranilic acid derivatives, followed by functionalization at the 1- and 3-positions. Key steps include:

  • Step 1 : Introduction of the 2-fluorobenzyl group at the 1-position via nucleophilic substitution or alkylation under basic conditions (e.g., NaH in DMF) .
  • Step 2 : Coupling of the 4-(piperidine-1-carbonyl)benzyl moiety at the 3-position using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
  • Step 3 : Optimization of dimethoxy groups at the 6,7-positions via selective methylation or demethylation protocols .
    Reaction progress is monitored by TLC or HPLC, and purification employs flash chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, with aromatic protons in the 6,7-dimethoxy region appearing as singlets (δ 3.8–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and elemental composition (e.g., [M+H]⁺ expected for C₂₈H₂₈FN₃O₅) .
  • Infrared (IR) Spectroscopy : Identifies carbonyl stretches (~1650 cm⁻¹ for quinazoline-dione) and piperidine-1-carbonyl groups (~1700 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D structure and confirms regioselectivity in complex derivatives .

Q. What preliminary biological assays are recommended for this compound?

  • In vitro enzyme inhibition assays : Test against kinases (e.g., EGFR, PI3K) due to quinazoline’s affinity for ATP-binding pockets. Use fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility and stability studies : Use HPLC to assess compound integrity in PBS or simulated physiological buffers .

Advanced Research Questions

Q. How can synthetic yields be improved for the piperidine-1-carbonylbenzyl coupling step?

  • Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane (DCM) to reduce side reactions .
  • Catalyst screening : Test alternative catalysts like DMAP or AuCl₃ to enhance acyl transfer efficiency .
  • Temperature control : Conduct reactions at 0–4°C to minimize thermal degradation of sensitive intermediates .
  • Workflow integration : Use continuous flow chemistry for real-time monitoring and yield maximization .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Comparative assay validation : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) to isolate variables .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity .
  • Structural analogs testing : Synthesize and test derivatives with modified fluorobenzyl or piperidine groups to pinpoint pharmacophoric requirements .

Q. What computational strategies support mechanistic studies of this compound?

  • Molecular docking : Model interactions with kinase targets (e.g., EGFR) using AutoDock Vina, focusing on hydrogen bonding with the quinazoline-dione core .
  • Molecular dynamics simulations : Simulate binding stability over 100 ns trajectories to assess residence time in target pockets .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide SAR .

Q. How can researchers design a robust structure-activity relationship (SAR) study?

  • Core modifications : Compare analogs with thieno[3,2-d]pyrimidine or pyridopyrimidine cores to assess scaffold flexibility .
  • Substituent variation : Systematically alter the 2-fluorobenzyl group (e.g., 3-fluoro, 4-chloro) and piperidine carbonyl linker length .
  • Bioisosteric replacement : Replace the piperidine-1-carbonyl group with morpholine or thiomorpholine to evaluate tolerance for heteroatom changes .

Q. What safety and handling protocols are essential for this compound?

  • Toxicity mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential aryl fluoride toxicity .
  • Waste disposal : Quench reactive intermediates (e.g., benzyl chlorides) with aqueous NaHCO₃ before disposal .
  • Storage : Store under argon at –20°C to prevent hydrolysis of the piperidine-1-carbonyl group .

Methodological Frameworks

Q. How to align this research with theoretical frameworks in medicinal chemistry?

  • Target-based design : Link the compound to kinase inhibition hypotheses, leveraging crystallographic data from similar quinazolines (e.g., gefitinib) .
  • Fragment-based drug discovery : Use the 2-fluorobenzyl fragment as a starting point for library design, referencing fragment affinity data from SPR screens .
  • Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using software like MOE or Schrödinger .

Q. What statistical approaches are recommended for dose-response analysis?

  • Four-parameter logistic (4PL) modeling : Fit IC₅₀ curves using tools like GraphPad Prism, reporting 95% confidence intervals .
  • Bootstrap resampling : Assess robustness of activity data by generating 10,000 synthetic datasets .
  • Synergy analysis : Apply the Chou-Talalay method for combination studies with standard chemotherapeutics .

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